REACTION_CXSMILES
|
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10](O)(=[O:16])[CH2:11]CCCC>C(O)(=O)C>[C:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:16])[CH3:11]
|
Name
|
3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 μL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
48 μL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 5 mL reaction
|
Type
|
CUSTOM
|
Details
|
vial equipped
|
Type
|
ADDITION
|
Details
|
Added next via syringe
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for a period of 7 days at which time the oil
|
Duration
|
7 d
|
Type
|
WASH
|
Details
|
was washed with toluene (5×2 mL)
|
Type
|
CUSTOM
|
Details
|
Shorter reaction times
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |